Product packaging for Acid Yellow 220(Cat. No.:CAS No. 70851-34-2)

Acid Yellow 220

Cat. No.: B1660042
CAS No.: 70851-34-2
M. Wt: 1206.7 g/mol
InChI Key: LVSJPUNUJNHSOQ-YDEBHIOOSA-H
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Description

Significance of Acid Yellow 220 as a Metal Complex Azo Dye in Contemporary Chemical Studies

The significance of this compound in contemporary chemical studies lies primarily in its identity as a pre-metallized 1:2 metal complex dye. This class of dyes is distinguished by superior performance characteristics compared to their un-metallized counterparts, a subject of ongoing research. scielo.org.mxscielo.org.mx The coordination of the azo ligand with a cobalt (Co) ion creates a large, stable molecule with enhanced fastness properties. scielo.org.mx Metal complex dyes are known to exhibit very high light fastness and wet fastness, making them subjects of interest for developing durable and resilient colored materials. dyespigments.nettextilelearner.net

Research findings consistently highlight the excellent stability of this compound. Technical studies report high ratings for light fastness, often reaching grades of 6-7 or 7-8 on the standard 8-point scale. colorantsgroup.comcncolorchem.comcolorantsgroup.com This exceptional resistance to fading upon exposure to light is a direct consequence of the metal complex structure, which helps to dissipate photo-oxidative energy. Furthermore, the dye demonstrates good to excellent fastness to washing, perspiration, and crabbing, indicating strong and stable interactions with the substrate. cncolorchem.com The thermal stability of the dye is also a key research parameter, as it dictates the conditions under which it can be applied and the durability of the final product in high-temperature environments. aksci.commdpi.com The primary application, and thus a focus of applied research, is the dyeing of protein and polyamide fibers such as wool, silk, and nylon, where it produces a bright, greenish-yellow hue. worlddyevariety.comcolorantsgroup.comhinadyechem.com

Table 2: Research Findings on Fastness Properties of this compound on Polyamide/Wool
Fastness PropertyGrade (Scale 1-5 or 1-8)Source Index
Light Fastness (Scale 1-8)7-8 colorantsgroup.comchemicalbook.com
Soaping/Washing Fastness (Fading)4-5 colorantsgroup.comcncolorchem.comchemicalbook.com
Soaping/Washing Fastness (Staining)4-5 cncolorchem.comchemicalbook.com
Perspiration Fastness5 cncolorchem.com
Crabbing5 cncolorchem.com

Overview of Acid Dye Chemistry and Its Relevance in Advanced Material Science

Acid dyes constitute a major class of water-soluble, anionic colorants. primachemicals.com Their molecular architecture is defined by the presence of one or more acidic functional groups, typically sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, which are present as their sodium salts to ensure water solubility. primachemicals.combritannica.com The color of an acid dye arises from a chromophore within the molecule, with the azo group (-N=N-) being the most common, as seen in this compound. textilelearner.net

The fundamental principle of their application involves an ion-exchange mechanism. textilelearner.net In an acidic dyebath, the amino groups (-NH2) present in protein fibers (like wool and silk) and synthetic polyamides (like nylon) become protonated, acquiring a positive charge (-NH3+). textilelearner.net These cationic sites on the fiber then attract the large, negatively charged dye anions, forming strong ionic bonds that firmly anchor the dye to the material. textilelearner.net This interaction is supplemented by weaker van der Waals forces and hydrogen bonds. textilelearner.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H32Cl2CoN8O14S2.4Na<br>C46H32Cl2CoN8Na4O14S2 B1660042 Acid Yellow 220 CAS No. 70851-34-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70851-34-2

Molecular Formula

C46H32Cl2CoN8O14S2.4Na
C46H32Cl2CoN8Na4O14S2

Molecular Weight

1206.7 g/mol

IUPAC Name

tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+)

InChI

InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;;

InChI Key

LVSJPUNUJNHSOQ-YDEBHIOOSA-H

SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co]

Isomeric SMILES

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2]

Other CAS No.

70851-34-2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Synthetic Pathways for Acid Yellow 220 Cobalt Complexes

The synthesis of this compound, a monoazo metal complex dye, is a multi-step process rooted in the foundational principles of azo chemistry. The primary pathway involves two key reactions: diazotization and azo coupling, followed by metallization with a cobalt salt to form the final 1:2 cobalt complex. kashanu.ac.ir

The initial step is the diazotization of the primary aromatic amine, 2-(3-Amino-4-hydroxyphenylsulfonamido)benzoic acid. This reaction is typically carried out in an acidic medium, commonly with hydrochloric acid, and at a low temperature (0-5 °C) using sodium nitrite. rsc.orgslideshare.netchemistrystudent.com The low temperature is crucial to prevent the decomposition of the highly unstable diazonium salt intermediate. chemistrystudent.com The reaction transforms the amino group (-NH₂) into a diazonium group (-N₂⁺), which is a potent electrophile for the subsequent coupling reaction.

The second step is the azo coupling reaction . The synthesized diazonium salt is reacted with the coupling component, N-(2-chlorophenyl)-3-oxobutanamide. kashanu.ac.ir This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich carbon atom of the coupling component. slideshare.netlibretexts.org The reaction is generally carried out in a slightly acidic to neutral medium to facilitate the coupling. lkouniv.ac.in The product of this stage is the unmetallized azo dye.

The final step is metallization , where the azo dye ligand is treated with a cobalt(II) salt, such as cobalt chloride or cobalt acetate (B1210297), to form a stable 1:2 cobalt complex. kashanu.ac.irscielo.org.mxrsc.org In this complex, two molecules of the tridentate azo dye ligand coordinate with one cobalt ion. The coordination typically involves the hydroxyl group, one of the azo nitrogen atoms, and the carbonyl oxygen of the amide group, leading to the formation of a stable octahedral complex. researchgate.netresearchgate.netresearchgate.net The resulting complex exhibits enhanced properties, particularly in terms of lightfastness. rsc.orgiiardjournals.org

Investigation of Precursor Reactivity and Reaction Pathway Optimization

The efficiency and quality of this compound synthesis are highly dependent on the reactivity of its precursors and the optimization of reaction conditions. The purity of the starting materials, 2-(3-Amino-4-hydroxyphenylsulfonamido)benzoic acid and N-(2-chlorophenyl)-3-oxobutanamide, is paramount, as impurities can lead to side reactions and a lower yield of the desired product. researchgate.net

Reaction parameters that significantly influence the synthesis include:

pH: The pH of the reaction medium is critical for both the diazotization and coupling reactions. Diazotization is performed in a strongly acidic medium, while the coupling reaction is favored in a slightly acidic to neutral pH range to ensure the reactivity of the coupling component. lkouniv.ac.in The metallization step is often carried out under specific pH conditions to facilitate the formation of the desired complex. scielo.org.mx

Stoichiometry: The molar ratio of the reactants plays a crucial role in maximizing the yield and minimizing by-products. Precise control of the stoichiometry of the diazo component, coupling component, and the cobalt salt is necessary for the efficient formation of the 1:2 cobalt complex. researchgate.net

Kinetic studies of similar azo dye formations have shown that the rate of the coupling reaction is dependent on the concentration of both the diazonium salt and the coupling component. lupinepublishers.comresearchgate.net Optimization of these parameters through factorial design and other statistical methods can lead to significant improvements in yield and purity. dntb.gov.ua

Strategies for Modulating the Molecular Architecture of this compound

The molecular architecture of this compound can be strategically modified to fine-tune its properties, such as color, solubility, and fastness. These modifications typically involve altering the chemical structure of the precursors.

One common strategy is the introduction of different substituents on the aromatic rings of the diazo or coupling components. For example, the introduction of electron-donating or electron-withdrawing groups can significantly affect the electronic properties of the dye molecule, leading to a shift in its absorption maximum and, consequently, its color. researchgate.netnih.govjournalcsij.com Studies on similar sulfonamide-based azo dyes have shown that substituents can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly impacts the dye's color and reactivity. researchgate.net

Another approach is the modification of the functional groups involved in chelation. Altering the groups that coordinate with the cobalt ion can change the stability and geometry of the resulting complex, which in turn affects its fastness properties. researchgate.net For instance, research on other metal-complex dyes has demonstrated that modifying the ligand structure can enhance thermal stability and lightfastness. rsc.orgresearchgate.net

Furthermore, the synthesis of analogues of this compound with modified side chains or by replacing parts of the molecule with heterocyclic moieties can lead to novel dyes with improved performance characteristics. rsc.org Computational studies, such as Density Functional Theory (DFT), can be employed to predict the effects of these structural modifications on the properties of the dye, guiding the rational design of new and improved versions of this compound. jocpr.comunair.ac.id

Comprehensive Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within the Acid Yellow 220 molecule. bas.bg These techniques probe the vibrational modes of chemical bonds, offering a molecular fingerprint. bas.bgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of azo dyes is instrumental in confirming the presence of key functional groups. wwjmrd.com For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands. The azo group (-N=N-), central to the dye's chromophore, typically shows stretching vibrations in the range of 1504–1555 cm⁻¹. stuba.sk Other significant peaks would include those for N-H stretching from the amino groups, C-H stretching of the aromatic rings, C=O stretching from the butanamide moiety, and C-N stretching of the aromatic amine. researchgate.net The presence of the sulfonyl group (-SO₃H) would also be confirmed by its characteristic stretching frequencies. stuba.sk The analysis is often performed on a powdered sample pressed into a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. bas.bg

Table 1: Expected FTIR and Raman Vibrational Modes for this compound

Functional Group Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman) Vibrational Mode
N-H (Amine/Amide) ~3300 (weak/broad) Stretching
C-H (Aromatic) ~3000-3100 ~3000-3100 Stretching
C=O (Amide) ~1640-1680 Stretching
C=C (Aromatic) ~1480-1600 ~1480-1600 Stretching
-N=N- (Azo) ~1504-1555 ~1390-1450 Stretching
C-N (Aromatic Amine) ~1270-1350 Stretching
S=O (Sulfonyl) ~1150-1200 & 1300-1350 Asymmetric & Symmetric Stretching
Metal-Ligand Low frequency region Stretching

Electronic Spectroscopy for Understanding Chromophoric Behavior (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is fundamental to understanding the origin of color in this compound. The dye's yellow appearance is due to its chromophoric system, primarily the extended conjugation involving the azo linkage and aromatic rings, which absorbs light in the visible spectrum. niscpr.res.inmsu.edu

The UV-Vis absorption spectrum of a yellow dye typically shows a maximum absorption (λmax) in the violet-blue region of the electromagnetic spectrum, around 400-450 nm. niscpr.res.inmsu.edu For instance, the related Acid Yellow 17 exhibits a λmax at 400 nm. niscpr.res.in The exact λmax for this compound would be determined by recording its spectrum in a suitable solvent, like water. niscpr.res.in In addition to the main visible absorption band, azo dyes also display strong absorption bands in the UV region, often between 200-300 nm, corresponding to π→π* transitions within the aromatic systems. niscpr.res.inyoutube.com The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and pH.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Protons on the aromatic rings would appear as complex multiplets in the downfield region (typically 6.5-8.5 ppm). The chemical shifts of protons adjacent to the azo group and the sulfonyl group would be significantly affected. nih.govpsu.edu

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including those in the aromatic rings, the carbonyl group of the butanamide, and the methyl group. The chemical shifts provide insight into the electronic environment of the carbon atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. researchgate.net

Molecular Mass Determination: Using an ionization technique like Electrospray Ionization (ESI), typically in the negative ion mode for sulfonated compounds, the mass spectrometer would detect the molecular ion, confirming the molecular weight of 552.92 g/mol . nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For sulfonated azo dyes, common fragmentation pathways include the cleavage of the azo bond and the loss of the SO₂ group from the sulfonate moiety. aaqr.org Analysis of these fragment ions helps to confirm the identity of the different components of the molecule and how they are linked together. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Information Provided
[M-Na]⁻ 529.93 Molecular anion
[M-2Na+H]⁻ 507.94 Doubly charged anion
Fragment Ions Various Structural information from cleavage of azo, amide, and other bonds.

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis (HPLC, Capillary Electrophoresis, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. najah.edudoi.org

High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for the quantitative analysis and purity determination of dyes. uomustansiriyah.edu.iq A common method involves reversed-phase chromatography using a C18 column. sigmaaldrich.comlcms.cztandfonline.com The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. sigmaaldrich.com Detection is commonly performed using a UV-Vis or a Diode Array Detector (DAD), which can monitor the elution profile at multiple wavelengths. najah.edu

Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for the analysis of charged molecules like the anionic this compound. nih.govscilit.comresearchgate.net In Capillary Zone Electrophoresis (CZE), the simplest form of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. nih.gov This technique is excellent for assessing purity and detecting small impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the definitive identification of this compound and its related impurities. nih.gov While the HPLC separates the components of a mixture, the mass spectrometer provides molecular weight and structural information for each separated peak. LC-MS/MS is particularly valuable for identifying trace-level components and degradation products in complex matrices. nih.govdoi.org

X-ray Fluorescence (XRF) for Elemental Composition Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. rigaku.comh-and-m-analytical.comeag.com It is particularly useful for identifying the presence of heavier elements in a sample. acs.org

For this compound, XRF analysis would be employed to confirm the presence of key elements in its structure. The technique works by irradiating the sample with X-rays, which causes the atoms to emit secondary (or fluorescent) X-rays at energies characteristic of each element. h-and-m-analytical.com XRF would be able to detect the presence of Cobalt (Co) from the metal complex, as well as Chlorine (Cl) and Sulfur (S) from the organic ligand structure. horiba.com This analysis provides a rapid, qualitative, and quantitative assessment of the elemental makeup of the dye, complementing the molecular information obtained from other spectroscopic techniques. eag.comhoriba.com

Computational Chemistry and Theoretical Investigations of Acid Yellow 220

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No published research was found that specifically applies Density Functional Theory to analyze the electronic structure and reactivity of Acid Yellow 220. Such a study would typically involve calculations of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors, but this data is not available for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There are no available studies that use Molecular Dynamics simulations to investigate the behavior of this compound in solution. Research in this area would provide insights into how the dye molecule interacts with solvent molecules and other species, which is crucial for understanding its application properties. nih.govnsf.govresearchgate.net However, no specific simulations or corresponding data for this compound have been published.

Quantum Chemical Calculations for Spectroscopic Property Correlation

Specific quantum chemical calculations correlating the theoretical structure of this compound with its experimental spectroscopic properties (such as UV-Vis or IR spectra) have not been reported in the scientific literature. While these methods are standard for characterizing dyes researchgate.net, the specific computational analysis for this compound is not available.

Interactions with Materials and Advanced Industrial Applications Academic Perspective

Mechanisms of Interaction with Polymeric and Fibrous Materials (e.g., Wool, Silk, Polyamide Fibers)

Acid Yellow 220, a premetallized acid dye, is primarily used for the dyeing of protein fibers like wool and silk, and synthetic polyamides such as nylon. worlddyevariety.commade-in-china.commade-in-china.com The interaction between this compound and these fibers is a complex process governed by several intermolecular forces. The primary mechanisms of attachment are ionic bonding, hydrogen bonding, and van der Waals forces. iosrjournals.orgresearchgate.net

Acid dyes are so named not because the dye molecule itself is necessarily acidic, but because they are applied from an acidic dyebath. jacquardproducts.comsaujanyaexports.com The fibers they target—wool, silk, and polyamide—are characterized by the presence of amino groups (-NH2) in their polymer chains. p2infohouse.orgresearchgate.net In an acidic solution (low pH), these amino groups become protonated, forming cationic sites (-NH3+). iosrjournals.orgp2infohouse.org this compound, which exists as a large anion (Dye-SO3-) in solution, is then attracted to these positively charged sites within the fiber structure. iosrjournals.orgp2infohouse.org This electrostatic attraction, or ionic bond, is the principal force responsible for the dye's substantivity to the fiber. iosrjournals.orgresearchgate.net

The general mechanism can be summarized as follows:

Protonation of Fiber: Under acidic conditions (often achieved with acetic acid or citric acid), the amino groups in the wool, silk, or polyamide fibers accept protons (H+) from the dyebath. iosrjournals.orgjacquardproducts.comp2infohouse.org

Dye Anion Attraction: The anionic sulfonate groups (SO3-) of the this compound molecule are electrostatically attracted to the newly formed cationic ammonium (B1175870) (-NH3+) sites on the fiber. iosrjournals.orgp2infohouse.org

Dye-Fiber Bonding: The dye molecule binds to the fiber primarily through these strong ionic interactions. iosrjournals.org

Advanced Characterization of Dye-Material Interfaces

The characterization of the interface between this compound and the fibrous substrate is crucial for understanding the dyeing mechanism and predicting the performance of the dyed material. A combination of spectroscopic and analytical techniques is employed to study this interface.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the dye and the fiber, and to detect the formation of new bonds, such as hydrogen bonds, between them. By comparing the IR spectra of the undyed fiber, the pure dye, and the dyed fiber, researchers can infer the nature of the chemical interactions at the interface. researchgate.net

UV-Visible Spectroscopy: This method is fundamental for characterizing the color of the dye and its electronic absorption properties. Changes in the absorption spectrum of the dye upon binding to the fiber can provide insights into the local environment of the dye molecule and the nature of its interaction with the substrate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can be used to confirm the structure of the dye molecule itself. researchgate.net While challenging to apply directly to the solid-state interface of a dyed fabric, solution-state NMR can be used to study model systems and understand how the dye molecule's structure influences its interaction potential.

Analytical and Performance Evaluation:

Elemental Analysis: This technique confirms the elemental composition of the synthesized dye, ensuring its purity and verifying its structure before application. researchgate.net

Fastness Testing: A critical aspect of characterization involves evaluating the performance of the dyed material. Standardized tests are conducted to measure the fastness properties, which indirectly characterize the stability and strength of the dye-material interface. These include light fastness, wash fastness, and rub fastness, rated on standardized scales. worlddyevariety.comresearchgate.net High fastness ratings suggest a strong and stable interaction between the dye and the fiber.

The table below shows typical fastness properties for this compound on polyamide, which are key indicators of the dye-material interface's stability.

Fastness Property ISO Standard Rating
Light Fastness7-8
Soaping (Fading)4-5
Soaping (Stain)4-5
Perspiration Fastness5
Oxygen Bleaching4-5
Fastness to Seawater4-5
Data sourced from World Dye Variety. worlddyevariety.com

Strategies for Enhancing Dye-Substrate Affinity and Fastness Properties

Improving the affinity of this compound for substrates and the fastness of the final dyeing is a key objective in industrial applications. Several strategies are employed before, during, and after the dyeing process.

Control of Dyebath Conditions:

pH Control: As the primary interaction is ionic, controlling the dyebath pH is the most critical parameter. A lower pH increases the number of cationic sites on the fiber, thereby increasing dye uptake and affinity. iosrjournals.orgp2infohouse.org However, the pH must be carefully optimized to ensure level dyeing and avoid fiber damage.

Electrolyte Addition: The addition of an electrolyte, such as sodium chloride, can be used to control the rate of dye uptake. iosrjournals.org The salt competes with the dye for sites on the fiber, slowing down the initial strike rate and promoting more even, or "level," dyeing.

Temperature Control: The dyeing temperature is gradually raised to the boil and held for a specific duration to facilitate the diffusion of the dye molecules into the fiber structure and promote fixation. google.com

Chemical Modification and Auxiliaries:

Fixing Agents: After dyeing, the application of a fixing agent is a common and effective method to improve wet fastness properties like washing and perspiration fastness. utstesters.com These chemicals are typically large molecules that form a film around the dye and fiber or crosslink with the dye and fiber, reducing the dye's ability to migrate out of the fiber during washing. utstesters.comgester-instruments.com

Mordanting: For certain acid dyes, pre-treatment of the fabric with a metallic salt (a mordant) can significantly enhance fastness properties. researchgate.net While this compound is a premetallized dye, after-treatments can still be used to further lock the dye into the fiber.

Light Fastness Improvers: Specific chemical treatments can be applied to enhance light fastness, which is particularly important for applications like automotive textiles. For instance, treatment with certain copper compounds has been shown to substantially improve the light fastness of dyeings on polyamide materials. google.com

Dye Selection: The intrinsic properties of the dye molecule, such as its molecular weight and degree of sulfonation, play a significant role. iosrjournals.org Dyes with a higher molecular weight generally exhibit better wash fastness due to the increased effect of van der Waals forces and greater difficulty in diffusing out of the fiber. iosrjournals.org

The table below summarizes strategies to improve the performance of acid dyes on polyamide fibers.

Strategy Objective Mechanism/Effect
pH Optimization Enhance Dye AffinityIncreases protonation of fiber's amino groups, creating more cationic sites for ionic bonding. iosrjournals.orgp2infohouse.org
Electrolyte Control Improve LevelnessCompetes with dye for fiber sites, slowing the initial dye uptake for a more uniform color. iosrjournals.org
After-treatment with Fixing Agents Improve Wet FastnessForms a complex with the dye molecule, increasing its size and reducing its solubility, thus preventing bleeding. utstesters.com
Use of Light Fastness Improvers Improve Light FastnessApplication of specific compounds, like certain copper complexes, that help dissipate UV energy or prevent photo-degradation of the dye. google.comgester-instruments.com

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Acid Yellow 220 Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development landscape for industrial chemicals, including the azo dye this compound. While direct AI/ML studies on this compound are not yet prevalent, the application of these computational tools to similar organic dyes and materials provides a clear roadmap for future research. ML models are increasingly being used to predict the physicochemical and functional properties of chemical compounds, which can significantly accelerate the discovery and optimization process.

One of the primary applications of ML in dye research is the prediction of key properties. For instance, ML models have been developed to forecast the adsorption capacity of dyes onto various materials, a critical factor in wastewater treatment and environmental remediation. A study on dye adsorption by hydrochar demonstrated that a Gradient Boosting Regressor (GBR) model could predict dye adsorption with high accuracy (R² of 0.9629 in the test dataset). nih.gov Such models analyze vast datasets encompassing hydrochar preparation conditions, its intrinsic properties, experimental conditions (like pH and temperature), and dye types to establish complex relationships that are not easily discernible through traditional experimental methods alone. nih.gov This approach could be adapted to predict the behavior of this compound in various environmental and industrial systems.

Furthermore, AI and ML can accelerate the design of new dyes with enhanced properties. Researchers have successfully used ML to predict the photophysical properties of organic fluorescent materials, such as emission wavelengths and photoluminescence quantum yields (PLQY), with remarkable accuracy. nih.gov By creating extensive databases of known dyes and their characteristics, algorithms can learn structure-property relationships. This allows for the high-throughput virtual screening of novel molecular structures, identifying candidates with desired attributes like improved light fastness or specific color shades before they are ever synthesized in a lab. This predictive power complements quantum mechanical calculations, offering a faster and more efficient alternative for screening large numbers of potential dye molecules. nih.gov For this compound, this could mean optimizing its structure for better performance in applications like textiles, leather, and paper. specialchem.comcolorantsgroup.commade-in-china.com

Table 1: Potential AI/ML Applications in this compound Research

Research Area Potential AI/ML Application Expected Outcome
Synthesis Optimization Predictive models for reaction yield and purity based on parameters like temperature, catalysts, and reactant concentrations. Reduced development time, lower costs, and minimized waste through optimized synthesis protocols.
Property Prediction Algorithms to predict light fastness, washing fastness, solubility, and color intensity based on molecular structure. specialchem.comcolorantsgroup.com Accelerated design of new dye variants with superior performance characteristics.
Application Performance ML models to forecast dyeing efficiency and uniformity on different substrates (e.g., wool, silk, polyamide) under various conditions. made-in-china.comworlddyevariety.com Improved dyeing processes with higher quality and consistency.
Environmental Impact AI-driven prediction of biodegradability and toxicity of the dye and its breakdown products. Design of more environmentally benign dyes and development of more effective wastewater treatment strategies.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The production of azo dyes, including this compound, has traditionally involved processes that can be resource-intensive and generate hazardous waste. The principles of green chemistry offer a framework for developing more sustainable and environmentally friendly synthesis routes. Research into the green synthesis of azo dyes has highlighted several promising strategies that could be applied to the manufacturing of this compound. rsc.orglongdom.org

The conventional synthesis of this compound involves the diazotization of 2-(3-Amino-4-hydroxyphenylsulfonamido)benzoic acid and its subsequent coupling with N-(2-chlorophenyl)-3-oxobutanamide. worlddyevariety.com Green chemistry approaches aim to improve the environmental footprint of such processes. Key strategies include:

Solvent-Free Reactions: A significant advancement in the green synthesis of azo dyes is the use of solvent-free reaction conditions, often employing grinding methods at room temperature. rsc.orglongdom.orgresearchgate.net This approach, known as grindstone chemistry, can lead to excellent conversion rates and high yields while eliminating the need for toxic organic solvents. longdom.orgresearchgate.net

Use of Safer Solvents: When solvents are necessary, the focus is on replacing hazardous ones with greener alternatives like water. The high water solubility of acid dyes like this compound makes aqueous reaction media a viable and preferable option. colorantsgroup.commade-in-china.com

Catalysis: The use of catalysts can lower the activation energy of reactions, improving efficiency and reducing energy consumption. citrefine.com Research has demonstrated the effectiveness of sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) as a recyclable catalyst in azo dye synthesis. rsc.orgresearchgate.net This not only enhances the reaction rate but also simplifies product isolation and allows for the reuse of the catalyst, aligning with the principles of waste prevention. rsc.org

Waste Prevention: The ideal green synthesis process has high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing waste. citrefine.com Enzymatic processes are also being explored for the valorization of dye-containing wastewaters, potentially converting waste streams into valuable aromatic amines. frontiersin.org

Table 2: Green Chemistry Principles and Their Application to this compound Synthesis

Green Chemistry Principle Traditional Approach Green Alternative
Waste Prevention Stoichiometric reagents can lead to by-products and waste. High atom economy reactions; use of recyclable catalysts. rsc.orgcitrefine.com
Safer Solvents & Auxiliaries Use of potentially toxic organic solvents. Solvent-free grinding methods or use of water as a solvent. longdom.orgcitrefine.com
Energy Efficiency Reactions may require heating or cooling (e.g., low temperatures for diazonium salt stability). rsc.org Room temperature reactions; use of catalysts to lower energy barriers. longdom.orgcitrefine.com
Catalysis Use of stoichiometric reagents or environmentally unfriendly catalysts. longdom.org Use of efficient and recyclable catalysts like magnetic solid acids. rsc.org
Designing for Degradation The final product may be persistent in the environment. Designing dye molecules that are effective yet more susceptible to biodegradation after their useful life. citrefine.com

Cross-Disciplinary Research Synergies in Environmental and Materials Science

The life cycle of this compound, from its synthesis and application to its eventual environmental fate, creates a natural intersection for research in materials science and environmental science. Synergies between these two fields are crucial for developing high-performance dyes that are also environmentally responsible.

From a materials science perspective, this compound is valued for its properties as a colorant for various substrates, including wool, silk, polyamide fibers, leather, and paper. made-in-china.comworlddyevariety.com Research in this area focuses on optimizing its performance, such as its light and washing fastness, and ensuring uniform application. specialchem.comcolorantsgroup.com However, the very stability that makes it a durable dye also contributes to its persistence if released into the environment.

This is where environmental science plays a critical role. A significant portion of synthetic dyes used in the textile industry can be lost to wastewater during the dyeing process. pinadesigns.co Azo dyes are a particular concern because their breakdown can release aromatic amines, some of which are potentially carcinogenic. pinadesigns.comdpi.com Environmental research focuses on understanding the fate of these dyes in aquatic ecosystems and developing effective remediation technologies.

The synergy between these fields is evident in several emerging research areas:

Development of Eco-Friendly Materials: Materials scientists are working to develop "eco-friendly" dyes that are less harmful to the environment. pinadesigns.co This involves designing molecules that are either biodegradable or can be more easily removed from wastewater. This research is directly informed by environmental studies that identify the problematic aspects of existing dyes.

Advanced Adsorbent Materials: A prime example of cross-disciplinary collaboration is the development of novel materials for dye removal from wastewater. Environmental scientists identify the need for efficient dye removal, and materials scientists engineer solutions. For example, composites of organoclay and alginate have been developed as effective adsorbents for anionic dyes like Acid Yellow 23 (a similar acid dye) in fixed-bed column systems. mdpi.com These hydrogel beads are promising for continuous wastewater treatment processes due to their high adsorption capacity and potential for reuse over multiple cycles. mdpi.com

Biocatalytic Systems: Research into enzymatic degradation offers another area of synergy. Environmental biologists and chemists are identifying and engineering enzymes, such as azoreductases and laccases, that can break down azo dyes into less harmful or even valuable compounds. frontiersin.org This biological approach provides a sustainable alternative to conventional physicochemical wastewater treatments. frontiersin.org Materials scientists can contribute by immobilizing these enzymes on stable supports, creating robust biocatalytic systems for industrial-scale applications. frontiersin.org

This collaborative approach ensures that the development of new materials and chemical products, like this compound, considers the entire lifecycle, leading to innovations that are both high-performing and sustainable.

Q & A

Q. What are the standard analytical techniques for characterizing Acid Yellow 220’s purity and structural integrity?

  • Methodological Answer : this compound’s purity and structure are typically validated using a combination of techniques:
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and identifying components in the sample .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity by analyzing proton and carbon environments .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify synthesis accuracy .
  • UV-Vis Spectroscopy : Assesses absorbance maxima to confirm chromophore consistency .
    Example Data Table:
TechniquePurposeKey Parameters
HPLCPurity assessmentRetention time, peak area
¹H NMRStructural confirmationChemical shift (δ), coupling
UV-VisChromophore validationλmax (nm)

Q. How can researchers optimize the synthesis parameters of this compound to achieve high yield and reproducibility?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, pH, reactant molar ratios) and identify optimal conditions. Key steps include:
  • Factorial Design : Test interactions between variables (e.g., sulfonation time vs. coupling efficiency) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to predict maximum yield .
  • Reproducibility Checks : Replicate synthesis under identical conditions and compare yields using ANOVA to assess variability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the photostability of this compound under varying environmental conditions?

  • Methodological Answer : A controlled photodegradation study should include:
  • Variable Selection : UV intensity, pH, temperature, and oxidant presence (e.g., H2O2) .
  • Kinetic Analysis : Monitor degradation via UV-Vis absorbance over time and calculate rate constants .
  • Mechanistic Probes : Use LC-MS to identify degradation byproducts and propose reaction pathways .
    Example Data Table:
ConditionDegradation Rate (hr<sup>−1</sup>)Major Byproduct
UV (pH 3)0.15Quinone derivative
UV + H2O20.42Sulfonated fragment

Q. What methodologies are recommended to resolve contradictions in spectroscopic data obtained for this compound in different solvent systems?

  • Methodological Answer : Address discrepancies through:
  • Solvent Polarity Analysis : Correlate spectral shifts (e.g., NMR/UV-Vis) with solvent dielectric constants to identify solvent-solute interactions .
  • Cross-Validation : Compare results with alternative techniques (e.g., FTIR for functional groups) to confirm observations .
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra in different solvents and validate experimental trends .

Q. How can researchers evaluate the binding affinity of this compound to textile substrates under varying dyeing conditions?

  • Methodological Answer : Employ a multi-step approach:
  • Adsorption Isotherms : Fit data to Langmuir/Freundlich models to quantify binding capacity .
  • Kinetic Studies : Use pseudo-first/second-order models to determine rate-limiting steps .
  • Surface Analysis : SEM-EDS or XPS to map dye distribution and chemical interactions on fibers .

Guidelines for Data Presentation

  • Tables/Graphs : Label axes clearly, include error bars for replicates, and use SI units consistently .
  • Statistical Analysis : Report p-values, confidence intervals, and R<sup>2</sup> values to support conclusions .
  • Ethical Reporting : Disclose conflicts of interest and data availability per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.